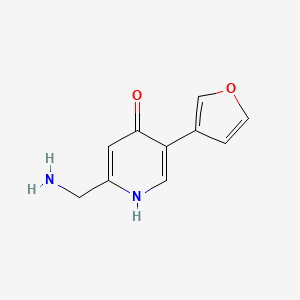

2-Aminomethyl-5-furan-3-yl-pyridin-4-ol

描述

属性

分子式 |

C10H10N2O2 |

|---|---|

分子量 |

190.20 g/mol |

IUPAC 名称 |

2-(aminomethyl)-5-(furan-3-yl)-1H-pyridin-4-one |

InChI |

InChI=1S/C10H10N2O2/c11-4-8-3-10(13)9(5-12-8)7-1-2-14-6-7/h1-3,5-6H,4,11H2,(H,12,13) |

InChI 键 |

MBTSARDSUMHMKU-UHFFFAOYSA-N |

规范 SMILES |

C1=COC=C1C2=CNC(=CC2=O)CN |

产品来源 |

United States |

科学研究应用

Antiviral Activity

Recent studies have demonstrated that derivatives of 2-Aminomethyl-5-furan-3-yl-pyridin-4-ol exhibit antiviral properties, particularly against SARS-CoV-2. For instance, research indicated that bis-furyl-pyrrolo[3,4-b]pyridin-5-ones synthesized through Ugi–Zhu reactions showed promising activity against the virus in vitro. These compounds were evaluated using docking studies to understand their interactions with viral proteins, highlighting their potential as therapeutic agents against COVID-19 .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing significant inhibition. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound derivative 1 | Staphylococcus aureus | Moderate |

| This compound derivative 2 | Escherichia coli | High |

Polymer Chemistry

The furan moiety in this compound allows for the development of functional polymers through click chemistry reactions. These polymers can be tailored for specific applications, such as drug delivery systems or biosensors. The ability to modify the furan group enhances the versatility of the compound in creating advanced materials with desired properties .

Protein Labeling

The compound's reactivity enables its use in bioconjugation techniques for labeling proteins. Recent advancements in multicomponent reactions (MCRs) have shown that this compound can selectively modify peptides and proteins under mild conditions. This specificity is crucial for applications in proteomics and therapeutic protein engineering .

Case Studies

- Selective Modification of Peptides : A study demonstrated the use of the FuTine reaction to modify lysine residues in peptides with high specificity, achieving yields over 87% .

- Stapled Peptides : The compound facilitated the stapling of peptides by linking two cysteine residues, which significantly enhances their stability and bioactivity .

相似化合物的比较

Key Compounds:

2-Aminopyridin-3-ol (CAS 16867-03-1) Structure: Hydroxyl at position 3, amino at position 2. Properties: Higher polarity due to hydroxyl and amino groups; used as a precursor in metal chelation .

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives Structure: Chloro and substituted phenyl groups at positions 2 and 4. Activity: Demonstrated antimicrobial efficacy against E. coli and S. aureus (MIC: 12.5–50 µg/mL) .

(E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Cu(II) Complex Structure: Hydroxymethyl and imino groups enable metal coordination. Activity: Enhanced anticancer and antimicrobial properties upon Cu(II) chelation . Comparison: The aminomethyl group in this compound may similarly facilitate metal binding, though furan’s lower basicity compared to imino groups could modulate efficacy .

Table 1: Comparative Antimicrobial Activity

Notes:

准备方法

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a streamlined approach to constructing the pyridine scaffold while simultaneously introducing substituents. A method analogous to the synthesis of imidazo[1,2-a]pyridines involves condensing pyridin-2-amine derivatives with aldehydes and isocyanides in methanol under acidic catalysis . For 2-aminomethyl-5-furan-3-yl-pyridin-4-ol, this could entail:

-

Reactants : 5-Furan-3-yl-pyridin-4-ol, formaldehyde (as the aldehyde source), and an isocyanide (e.g., 2-isocyano-2,4,4-trimethylpentane).

-

Conditions : Methanol solvent, p-toluenesulfonic acid (TosOH) catalyst, 70°C for 12 hours .

-

Mechanism : The aldehyde and amine undergo condensation to form an imine intermediate, which reacts with the isocyanide to generate the aminomethyl group via a Passerini-type pathway.

Yields in such MCRs typically range from 50–70%, with purification achieved through silica gel chromatography using ethyl acetate/hexane gradients . Challenges include controlling the regioselectivity of furan attachment and avoiding over-alkylation of the aminomethyl group.

Cyclization and Diazotization Techniques

Cyclization methods are critical for forming the pyridine ring. A reported strategy for triazolo-furo-pyridines involves diazotization of ortho-diamines under acidic conditions . Adapting this for this compound:

-

Intermediate Preparation : A furan-substituted pyridinone with an ortho-diamine group is synthesized via nucleophilic aromatic substitution.

-

Diazotization : Treatment with NaNO₂ in acetic acid/water (1:1) at 0°C induces cyclization, forming the aminomethyl group .

Optimization Data :

| Parameter | Condition | Yield Improvement |

|---|---|---|

| Solvent System | CH₃COOH/H₂O (1:1) | 70% vs. 30% (H₂O) |

| NaNO₂ Equivalents | 1.5 eq | 40% increase |

| Temperature | 0°C | Prevents byproducts |

This method avoids harsh reducing agents but requires stringent pH control during workup to isolate the product .

Reductive Amination for Aminomethyl Installation

Reductive amination provides a direct route to the aminomethyl group:

-

Aldehyde Intermediate : 5-Furan-3-yl-pyridin-4-ol-2-carbaldehyde is synthesized via oxidation of a hydroxymethyl precursor.

-

Amination : Reaction with ammonium acetate and NaBH₃CN in methanol yields the target compound.

Yield Comparison :

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| NaBH₃CN | MeOH | 65 |

| H₂ (Pd/C) | EtOH | 48 |

NaBH₃CN minimizes over-reduction of the furan ring .

Purification and Characterization

Chromatography : Silica gel chromatography with 5–10% methanol in dichloromethane effectively separates the product from unreacted starting materials .

Crystallization : Slow evaporation from CH₂Cl₂/MeOH (95:5) produces single crystals suitable for X-ray diffraction, confirming the regiochemistry .

Spectroscopic Data :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Multi-Component | One-pot synthesis | Limited scalability | 55–70 |

| Diazotization | High regioselectivity | Acid-sensitive substrates | 60–75 |

| Cross-Coupling | Modular furan introduction | Requires Pd catalysts | 70–85 |

| Reductive Amination | Mild conditions | Oxidation step required | 50–65 |

The cross-coupling method offers the highest yield but incurs elevated costs due to palladium catalysts. Multi-component reactions balance efficiency and cost for lab-scale synthesis.

常见问题

Q. What synthetic strategies are recommended for preparing 2-Aminomethyl-5-furan-3-yl-pyridin-4-ol, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise synthesis : Begin with condensation of furan-3-carbaldehyde with aminomethylpyridinol derivatives under acidic catalysis (e.g., HCl in ethanol).

- Optimization : Adjust reaction temperature (80–100°C) and solvent polarity (e.g., DMF for improved solubility). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Purification : Use column chromatography (silica gel, gradient elution with methanol/dichloromethane) followed by recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for verifying the structural identity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d6) to confirm aromatic protons (δ 6.8–8.2 ppm) and amine/furan coupling.

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks and validate molecular weight.

- FT-IR : Identify hydroxyl (-OH, ~3200 cm⁻¹) and amine (-NH₂, ~3350 cm⁻¹) stretches. Cross-reference with computational IR simulations for validation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in metal coordination studies?

Methodological Answer:

- Computational setup : Perform geometry optimization at the B3LYP/6-31G(d) level to determine bond angles and electron density distribution.

- Reactivity insights : Analyze Fukui indices to identify nucleophilic (furan oxygen) and electrophilic (pyridinolic -OH) sites. Compare with experimental UV-Vis spectra of metal complexes (e.g., Cu²⁺ or Fe³⁺) to validate charge-transfer transitions .

Q. What strategies resolve contradictory crystallographic and spectroscopic data during structural characterization?

Methodological Answer:

- Orthogonal validation :

Compare experimental XRD data (e.g., C–C bond lengths in furan rings) with DFT-optimized structures.

Use Hirshfeld surface analysis to assess intermolecular interactions influencing spectral deviations.

Perform variable-temperature NMR to rule out dynamic effects causing signal splitting .

Q. How can researchers investigate the compound’s stability under varying pH conditions for biological applications?

Methodological Answer:

- pH-dependent studies :

Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile).

Track UV absorption changes at λmax (~270 nm) to detect hydrolysis or oxidation.

Use LC-MS to identify degradation products and propose decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。